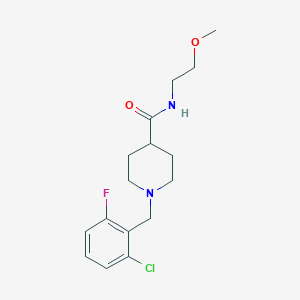
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a pain medication.
Mécanisme D'action
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It binds to this receptor and activates it, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation of the nAChR is believed to be responsible for 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide's analgesic effects.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have anti-inflammatory effects and to modulate the release of cytokines. 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the α4β2 nAChR. This makes it a useful tool for studying the role of this receptor in pain and addiction. However, 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is a synthetic compound and may not accurately reflect the effects of endogenous compounds that activate the α4β2 nAChR. Additionally, 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has a short half-life and may require frequent dosing in experiments.
Orientations Futures
There are a number of future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for addiction and withdrawal symptoms. 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been shown to reduce nicotine and opioid withdrawal symptoms in animal models, and further research is needed to determine its potential as a treatment in humans. Another area of interest is the development of more potent and selective agonists of the α4β2 nAChR, which may have even greater potential as pain medications. Finally, research is needed to better understand the long-term effects of 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on the cardiovascular system and other physiological systems.
Méthodes De Synthèse
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methoxyethylamine to form the intermediate compound 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)amine. This compound is then reacted with piperidine-4-carboxylic acid to form 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a pain medication. It has been shown to be effective in treating a variety of types of pain, including neuropathic pain, inflammatory pain, and acute pain. 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been studied for its potential as a treatment for addiction and withdrawal symptoms associated with nicotine and opioids.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2/c1-22-10-7-19-16(21)12-5-8-20(9-6-12)11-13-14(17)3-2-4-15(13)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSHAZCSGFOTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)


![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)
![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)